molecular formula C23H22N4O2S B4575197 N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide

Cat. No.: B4575197
M. Wt: 418.5 g/mol
InChI Key: DFAKYWYHJUOCTF-UHFFFAOYSA-N
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Description

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.14634713 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides, which showed significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines. The compounds exhibited remarkable activity and selectivity, highlighting their potential in cancer treatment research Sławiński & Brzozowski, 2006.

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) reported on the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds. These compounds were evaluated against various bacteria and fungi, demonstrating their potential as antimicrobial agents Sarvaiya, Gulati, & Patel, 2019.

Antibacterial and Antifungal Activities

Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties, which were tested for their antibacterial and antifungal activities. The study found significant antimicrobial efficacy, offering insights into the development of new antimicrobial agents Hassan, 2013.

Herbicidal Activity

Eussen et al. (1990) discovered that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides exhibit interesting herbicidal activity, especially as a post-emergence solution for dicotyledonous weed species. This indicates their potential in agricultural applications Eussen, Thus, Wellinga, & Stork, 1990.

Properties

IUPAC Name

N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-30(29,20-9-5-2-6-10-20)25-19-11-12-22-21(15-19)24-23-17-26(13-14-27(22)23)16-18-7-3-1-4-8-18/h1-12,15,25H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAKYWYHJUOCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
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N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
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N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
Reactant of Route 4
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N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide

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